1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

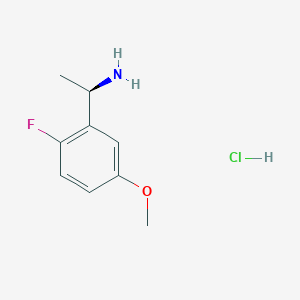

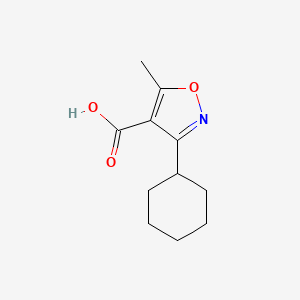

The compound “1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole” is a chemical substance with the molecular formula C16H17F2N5O3S and a molecular weight of 397.41. It is not intended for human or veterinary use and is primarily used for research purposes1.

Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is likely that the compound is synthesized through a series of chemical reactions involving 2,6-difluorophenyl, azetidin, and 1H-1,2,3-triazole1.Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H17F2N5O3S1. This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The exact arrangement of these atoms in the molecule would be determined by the specific bonds formed during the synthesis process1.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, given its molecular structure, it is likely that it can participate in a variety of chemical reactions, particularly those involving the functional groups present in its structure1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 397.41. Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally1.Scientific Research Applications

Synthesis and Reactivity

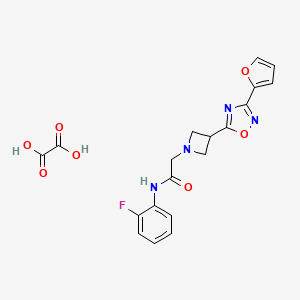

1-Sulfonyl-1,2,3-triazoles are highlighted for their convenience as synthons for the generation of heterocyclic compounds. They can be readily obtained via copper-catalyzed azide-alkyne cycloaddition and serve as stable precursors to metal carbenes, including Rh–azavinyl carbenes. These intermediates facilitate the introduction of a nitrogen atom into various heterocycles, crucial for synthetic and medicinal chemistry applications. The transformation involving Rh–azavinyl carbenes and aldehydes yields homochiral 3-sulfonyl-4-oxazolines with high enantioselectivity, demonstrating the compound's utility in accessing complex structures with synthetic and stereoselective advantages (Zibinsky & Fokin, 2013).

The utility of 1,2,3-triazoles extends further in the generation of metallo azavinyl carbene intermediates through the transition-metal-catalyzed decomposition of electron-deficient triazoles. These intermediates are pivotal in synthesizing highly functionalized nitrogen-based heterocycles and building blocks via various synthetic transformations, such as transannulation, cyclopropanation, and ring expansion. These processes underscore the critical role of sulfonyl-1,2,3-triazoles in advancing methodologies for constructing nitrogen-containing heterocycles, which are significant in drug design and development (Anbarasan, Yadagiri, & Rajasekar, 2014).

Safety And Hazards

This compound is not intended for human or veterinary use1. Therefore, it should be handled with care, using appropriate safety measures to prevent exposure. The specific hazards associated with this compound would depend on its physical and chemical properties1.

Future Directions

The future directions for research involving this compound could include further exploration of its physical and chemical properties, investigation of its potential uses in various fields such as drug discovery, material science, and chemical synthesis, and development of methods for its safe and efficient synthesis1.

properties

IUPAC Name |

1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O2S/c18-14-7-4-8-15(19)17(14)26(24,25)22-9-13(10-22)23-11-16(20-21-23)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDBWJWBOIPUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)

![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)

![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)